molecular formula C19H21FN2O4S B6573574 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide CAS No. 946345-63-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B6573574
CAS No.: 946345-63-7
M. Wt: 392.4 g/mol
InChI Key: FJSYVWHDVGORFV-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(2-fluorophenoxy)acetamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-5-6-14-12-15(9-10-17(14)22)21-19(23)13-26-18-8-4-3-7-16(18)20/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYVWHDVGORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. Key intermediates and reagents are used to introduce the ethanesulfonyl and fluorophenoxy groups, followed by the acetamide formation under controlled conditions.

  • Industrial Production Methods: : Industrial production emphasizes scalability and cost-effectiveness. Optimized reaction conditions, efficient catalysts, and green chemistry approaches are often employed to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

  • Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions: : Typical reagents involve oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic or electrophilic species for substitution reactions.

  • Major Products: : Products derived from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

  • Chemistry: : It serves as a key intermediate in synthesizing advanced materials and pharmaceuticals, contributing to the development of novel compounds with enhanced properties.

  • Biology: : Its interactions with biological molecules are investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

  • Medicine: : The compound's pharmacokinetic and pharmacodynamic profiles are explored for developing new drugs targeting specific diseases.

  • Industry: : It is used in formulating agrochemicals, coatings, and specialty polymers, enhancing product performance and sustainability.

Mechanism of Action

  • Mechanism: : The compound exerts its effects through binding to specific molecular targets, triggering a cascade of biochemical events.

  • Molecular Targets and Pathways: : Its interactions with proteins, enzymes, or receptors initiate pathways that modulate cellular functions, showcasing its potential in therapeutic interventions.

Comparison with Similar Compounds

Structural Analogues

Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

(a) N-[1-(Furan-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-(2-Fluorophenoxy)Acetamide ()
  • Core Structure: Tetrahydroquinoline.
  • Substituents: Position 1: Furan-2-carbonyl (electron-withdrawing carbonyl group). Position 7: 2-(2-Fluorophenoxy)acetamide.
  • Key Differences: The target compound features an ethanesulfonyl group at position 1 instead of a furan-2-carbonyl. Sulfonyl groups generally improve solubility and metabolic stability compared to carbonyls . Both compounds share the 2-fluorophenoxyacetamide moiety, suggesting a conserved role in target binding or pharmacokinetics.
(b) N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)Methyl]-6-Methoxy-7-[2-(Piperidin-1-yl)Ethoxy]-1,2,3,4-Tetrahydroisoquinolin-2-yl}Acetamide ()
  • Core Structure: Tetrahydroisoquinoline.
  • Substituents :
    • Position 1 : 3,4-Dimethoxyphenylmethyl.
    • Position 6 : Methoxy.
    • Position 7 : Piperidinylethoxy.
  • Key Differences :
    • The target compound lacks methoxy or piperidinylethoxy groups but includes a sulfonyl group, which may reduce steric hindrance and enhance receptor selectivity .

Acetamide Derivatives with Heterocyclic Cores

(a) Benzothiazole Acetamides ()
  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
  • The 2-fluorophenoxy group in the target compound may provide stronger halogen bonding compared to methoxy substituents .

Sulfonylation and Amidation ()

  • Target Compound Synthesis: Likely involves sulfonylation of tetrahydroquinoline using ethanesulfonyl chloride (analogous to ’s trifluoroacetylation step) followed by acetamide coupling.
  • Comparison: achieved 90% yield in trifluoroacetylation using pyridine and DMAP. Ethanesulfonylation may require harsher conditions due to lower reactivity of ethanesulfonyl chloride . utilized BOP reagent for amidation, a method applicable to the target compound’s 2-fluorophenoxyacetamide moiety .

Physicochemical and Spectral Properties

Molecular Weight and Solubility

  • Target Compound : Calculated molecular weight ≈ 406.42 g/mol (C₁₉H₂₀FN₂O₄S).
  • Comparison :
    • ’s analogue (furan-2-carbonyl) has MW 404.49 g/mol, suggesting similar solubility profiles .
    • Benzothiazole derivatives () exhibit higher MW (e.g., 404.49 g/mol) but comparable logP due to trifluoromethyl groups .

Spectral Characterization

  • NMR and MS: The target compound’s ¹H-NMR would show peaks for the ethanesulfonyl group (δ 1.4–1.6 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂) and 2-fluorophenoxy protons (δ 6.8–7.2 ppm), analogous to ’s acetamide derivatives . HRMS would confirm the molecular ion [M+H]⁺ at m/z 407.13.

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Position 1 Position 6/7 MW (g/mol) Key Features Reference
Target Compound Tetrahydroquinoline Ethanesulfonyl 2-(2-Fluorophenoxy)acetamide 406.42 Sulfonyl-enhanced stability N/A
Compound Tetrahydroquinoline Furan-2-carbonyl 2-(2-Fluorophenoxy)acetamide 404.49 Carbonyl-based electrophilicity
Compound Tetrahydroisoquinoline Trifluoroacetyl Sulfonamide N/A MGAT inhibitor scaffold
Compound (20) Tetrahydroisoquinoline 3,4-Dimethoxyphenyl Methoxy/Piperidinylethoxy N/A Orexin receptor antagonist

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethanesulfonyl group and a 2-fluorophenoxy substituent. Its molecular formula is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S, indicating a significant molecular weight and complexity that may contribute to its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The ethanesulfonyl group is believed to enhance solubility and facilitate binding to various receptors or enzymes involved in cellular signaling pathways. This interaction can lead to downstream effects that may influence cellular proliferation, apoptosis, and other critical biological processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity . For instance:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. These studies typically employ assays such as MTT to assess cell viability and cytotoxicity.
  • A notable study reported that compounds related to tetrahydroquinoline structures demonstrated enhanced potency against multiple cancer cell lines compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Additionally, compounds within this structural class have been evaluated for antimicrobial properties . Preliminary findings suggest:

  • Effective inhibition against a range of microorganisms, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Research Findings and Case Studies

A summary of relevant research findings is presented in the following table:

Study ReferenceCompound TestedBiological ActivityKey Findings
This compoundAnticancerSignificant cytotoxicity against MDA-MB-231 cells; more potent than cisplatin
Related tetrahydroquinoline derivativesAntimicrobialEffective against Staphylococcus aureus and Candida albicans
Various tetrahydroquinoline analogsCytotoxicityEnhanced potency against HT-29 cells; structure-activity relationship established

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